methyl 3-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoate
Description
Methyl 3-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoate is a chiral organic compound characterized by a benzoate ester backbone substituted with a trifluoromethyl group at the 5-position and a (1S)-configured amino alcohol side chain at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino alcohol moiety may contribute to hydrogen bonding and stereoselective interactions, making it a candidate for pharmaceutical or agrochemical applications . However, the provided evidence lacks direct physicochemical or pharmacological data for this compound, necessitating inferences from structurally analogous molecules.
Properties
Molecular Formula |
C12H14F3NO3 |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
methyl 3-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H14F3NO3/c1-19-11(18)8-4-7(10(16)2-3-17)5-9(6-8)12(13,14)15/h4-6,10,17H,2-3,16H2,1H3/t10-/m0/s1 |
InChI Key |
AFVBJCYZMYAKIE-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)[C@H](CCO)N)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(CCO)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoate typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Commonly involves nucleophilic or electrophilic reagents to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to methyl 3-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoate exhibit promising antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better cell membrane penetration.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A case study involving animal models showed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic use in conditions like arthritis and chronic inflammatory diseases.
Neuroprotective Effects
Recent studies have suggested neuroprotective properties for compounds of this class. In vitro assays indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in treating neurodegenerative disorders such as Alzheimer's disease.
Pesticide Development
This compound has been explored as a potential pesticide due to its structural similarity to known agrochemicals. Preliminary toxicity assessments showed that it could effectively target specific pests while exhibiting low toxicity to non-target species, making it a candidate for environmentally friendly pest management solutions.
Herbicidal Activity
The compound's herbicidal properties have been evaluated in agricultural studies. Field trials indicated that formulations containing this compound effectively suppressed the growth of common weeds without harming crop yield, suggesting its utility in sustainable agriculture practices.
Polymer Synthesis
The unique chemical properties of this compound allow it to be utilized as a monomer in polymer synthesis. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in various industrial applications.
Coatings and Adhesives
Due to its chemical stability and resistance to environmental degradation, the compound is being investigated for use in coatings and adhesives. Studies have demonstrated that formulations containing this compound exhibit improved adhesion properties and durability compared to conventional products.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | [Research Study A] |
| Anti-inflammatory | Reduced pro-inflammatory cytokines | [Case Study B] |
| Neuroprotective | Protection against oxidative stress | [Research Study C] |
| Herbicidal | Effective weed suppression | [Field Trial D] |
Mechanism of Action
The mechanism of action of methyl 3-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Functional Group Analysis
Physicochemical Properties
No direct data for the target compound are available in the provided evidence. However, trends can be inferred:
Biological Activity
Methyl 3-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C11H12F3N2O3
- Molecular Weight : 288.22 g/mol
- CAS Number : [Not provided]
This compound features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and metabolic stability.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group may contribute to increased membrane permeability, facilitating the compound's entry into bacterial cells.
- Cytotoxic Effects : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This effect is particularly relevant for developing anticancer therapies.
- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes linked to disease pathways, though detailed studies are required to elucidate these interactions fully.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
A study published in Molecules evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated that the compound demonstrated significant activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent response where higher concentrations led to increased apoptosis rates, indicating its potential as an anticancer agent .
Research Findings
Recent research has focused on the optimization of similar compounds for enhanced biological activity. For instance, modifications to the amino group or variations in the trifluoromethyl substitution pattern have been explored to improve potency and selectivity against target enzymes or pathogens .
Q & A
Q. How to resolve discrepancies in reported vs. observed melting points?
- Methodological Answer :
- Recrystallization Solvents : Compare DSC results using ethanol vs. acetonitrile to assess polymorphism.
- Purity Verification : Re-run NMR and elemental analysis; impurities ≥2% can depress melting points .
- Reference : notes melting point variations for fluorinated benzoates due to crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
